![molecular formula C11H11NO4 B14275881 Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester CAS No. 165056-84-8](/img/structure/B14275881.png)
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety linked to a phenoxy group, which is further substituted with a hydroxymethyl group and a cyanomethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-(hydroxymethyl)phenoxyacetic acid with cyanomethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-(Hydroxymethyl)phenoxyacetic acid and cyanomethyl alcohol.
Oxidation: 4-(Carboxymethyl)phenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, its ester moiety can undergo hydrolysis to release active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)phenoxyacetic acid: Similar structure but lacks the cyanomethyl ester group.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a phenoxyacetic acid structure but different substituents.
Mecoprop: Another phenoxyacetic acid derivative used as a herbicide.
Uniqueness
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester is unique due to the presence of both a hydroxymethyl group and a cyanomethyl ester group on the phenoxyacetic acid backbone.
Propriétés
Numéro CAS |
165056-84-8 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
cyanomethyl 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H11NO4/c12-5-6-15-11(14)8-16-10-3-1-9(7-13)2-4-10/h1-4,13H,6-8H2 |
Clé InChI |
UWZUZTMAKVEGIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)OCC(=O)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)




![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)

